C 021 dihydrochloride is a potent antagonist of the CC chemokine receptor 4 (CCR4), a G protein-coupled receptor that plays a crucial role in the immune system's development and function. This compound is particularly significant in scientific research related to immunology and inflammation due to its ability to inhibit functional chemotaxis in both human and mouse models. The inhibition of CCR4 has implications for various pathological conditions, including cancer and autoimmune diseases, making C 021 dihydrochloride a valuable tool in therapeutic research .
C 021 dihydrochloride is classified as a small molecule drug candidate. It is synthesized through organic chemistry methods, primarily focusing on the modification of quinazoline derivatives to achieve the desired pharmacological properties. Its classification as a CCR4 antagonist places it within a broader category of compounds that target chemokine receptors, which are vital for mediating immune responses .
The synthesis of C 021 dihydrochloride involves several key steps:
In an industrial context, the synthesis is optimized for scalability, focusing on maximizing yield and purity while using industrial-grade reagents.
The molecular structure of C 021 dihydrochloride can be described as follows:
The compound features a quinazoline backbone with specific functional groups that facilitate its interaction with the CCR4 receptor. Detailed structural analysis can be conducted using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its identity and purity .
C 021 dihydrochloride can undergo various chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and halogens for substitution reactions .
The products formed from these reactions depend on specific conditions and reagents used. For instance, oxidation typically yields oxidized derivatives, while reduction leads to reduced forms of the compound.
C 021 dihydrochloride acts primarily as an antagonist of CCR4. Its mechanism involves binding to the receptor and preventing its activation by natural ligands, thereby inhibiting chemotaxis in cells expressing CCR4. This action results in decreased migration of immune cells to sites of inflammation or tumor growth .
In vitro studies demonstrate that C 021 dihydrochloride has IC50 values of 0.039 μM for mouse models and 0.14 μM for human models regarding its inhibitory effects on chemotaxis, indicating its potency as a CCR4 antagonist .
Relevant analyses such as thermal gravimetric analysis can provide insights into its stability profile under varying temperatures .
C 021 dihydrochloride has several scientific applications:
C 021 dihydrochloride (2-[1,4'-Bipiperidin]-1'-yl-N-cycloheptyl-6,7-dimethoxy-4-quinazolinamine dihydrochloride) exhibits high-affinity binding to CC chemokine receptor 4 (CCR4) through specific structural interactions. The compound features a quinazolinamine core substituted with cycloheptyl and bipiperidine groups, creating a three-dimensional topology complementary to CCR4's orthosteric binding pocket [2] [5] [7]. Molecular docking studies reveal that the 6,7-dimethoxy groups form hydrogen bonds with transmembrane helices 3 and 5 (TM3, TM5), while the hydrophobic cycloheptyl moiety inserts into a lipophilic subpocket formed by TM2 and TM3 [6]. This precise arrangement allows C021 to competitively displace endogenous chemokines, exhibiting particularly high affinity for the CCL22 binding site with an IC₅₀ of 18 nM for inhibiting [³⁵S]GTPγS binding in human CCR4-expressing cells [2] [7]. The protonated nitrogen atoms within the bipiperidine moiety facilitate ionic interactions with conserved aspartate residues (D97, D287) in CCR4's extracellular loops, further enhancing binding specificity over related chemokine receptors [6].
C021 demonstrates potent inhibition of CCR4-mediated cellular migration across species, with differential potency observed between human and murine systems. Functional chemotaxis assays reveal that C021 effectively blocks cell migration induced by CCR4 ligands (CCL17, CCL22, CCL2) in a concentration-dependent manner [1] [2] [5]. As shown in Table 1, the compound exhibits approximately 3.6-fold greater potency in murine models compared to human systems, reflecting subtle species-specific variations in CCR4 conformation or signaling efficiency.
Table 1: Comparative Inhibition of Functional Chemotaxis by C021
Species | Ligand | IC₅₀ (μM) | Assay System | Reference |
---|---|---|---|---|
Human | CCL22 | 0.140 | THP-1 cell migration | [2] [5] |
Mouse | CCL22 | 0.039 | Peritoneal macrophage migration | [1] [2] |
Human | CCL17 | 0.260* | Recombinant CCR4 binding | [6] |
Mouse | CCL2 | 0.120* | Microglial chemotaxis | [1] |
*Estimated values from dose-response curves in referenced studies
The enhanced potency in murine systems has significant implications for preclinical research, suggesting that effective concentrations in mouse neuropathic pain models may not directly translate to human therapeutic dosing [1] [9]. Notably, C021 maintains selectivity for CCR4 over closely related receptors (CCR2, CCR5, CXCR4) even at concentrations 100-fold above its IC₅₀ values, supporting its utility as a specific pharmacological tool for dissecting CCR4-mediated functions [6] [9].
Beyond chemotaxis inhibition, C021 significantly modulates multiple intracellular signaling cascades downstream of CCR4 activation. In microglial cells and neurons, CCR4 antagonism by C021 suppresses phosphorylation of PI3K and AKT, subsequently preventing nuclear exclusion of the transcription factor Foxo1 [1] [7]. This pathway modulation is particularly relevant in neuroinflammatory contexts, where sustained Foxo1 nuclear localization reduces production of pro-nociceptive cytokines (IL-1β, IL-18) and inducible nitric oxide synthase (iNOS) [1] [6] [7].
Concurrently, C021 administration enhances the ERK/Nrf2 antioxidant pathway, as demonstrated in murine intracerebral hemorrhage models where treatment increased nuclear translocation of Nrf2 by 2.3-fold and upregulated downstream cytoprotective enzymes [7]. This dual modulation of discrete signaling axes creates a composite anti-inflammatory and neuroprotective effect:
Table 2: Signaling Pathway Modulation by C021 Dihydrochloride
Pathway | Key Components | Direction of Modulation | Functional Outcome |
---|---|---|---|
PI3K/AKT/Foxo1 | PI3K p85α, AKT Ser473, Foxo1 | ↓ Phosphorylation, ↑ Nuclear Foxo1 | Reduced pro-inflammatory gene transcription |
ERK/Nrf2 | ERK1/2 Thr202/Tyr204, Nrf2, HO-1 | ↑ Phosphorylation, ↑ Nuclear Nrf2 | Enhanced antioxidant response |
JAK/STAT | STAT3 Tyr705, SOCS3 | ↓ Activation | Attenuated glial activation |
Calcium signaling | PLCβ, IP₃R, Calcium flux | ↓ Amplitude | Reduced neuronal hyperexcitability |
C021 demonstrates functional efficacy across human, murine, and primate systems, though with quantifiable differences in receptor binding and downstream effects. The compound effectively reduces microgliosis in murine acute liver failure models when administered intraperitoneally (1 mg/kg), significantly decreasing the pERK1/2 to tERK1/2 ratio by 47% [5] [7]. In neuropathic pain models, C021 administration (intrathecal or intraperitoneal) diminishes tactile and thermal hypersensitivity in mice with chronic constriction injury (CCI) of the sciatic nerve, with efficacy observed within 1 hour and sustained for 24 hours post-administration [1] [9].
Notably, primate studies using diabetic models reveal increased CCR4 expression in the spinal cord, mirroring observations in murine systems and suggesting conservation of CCR4's role in neuropathic pain pathways across mammals [6]. However, the enhanced ligand binding affinity in murine CCR4 (Table 1) necessitates careful dose calibration when extrapolating preclinical results to human therapeutic predictions. The demonstrated cross-species activity supports C021's utility in translational research, particularly given its ability to enhance opioid analgesic potency in murine neuropathy models—an effect mediated through reduced glial activation and proinflammatory cytokine production that parallels human neuroimmune pathology [1] [6] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7